molecular formula C18H28N2O3 B248267 N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

Cat. No. B248267
M. Wt: 320.4 g/mol
InChI Key: SWWAYZZLBLKRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide, also known as U-47700, is a synthetic opioid that has gained popularity in the research community due to its potent analgesic effects. This compound was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, and it has since been studied extensively for its potential therapeutic applications.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide acts as a selective agonist for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. By binding to this receptor, N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide can activate a cascade of signaling pathways that ultimately lead to the inhibition of pain transmission. However, as with other opioids, N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide also has the potential to cause respiratory depression and other adverse effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide are similar to those of other opioids. When administered, N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide can cause analgesia, sedation, and euphoria. It can also cause respiratory depression, nausea, vomiting, and constipation. In some cases, N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide can also cause seizures and other neurological symptoms.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the mechanisms of opioid action and developing new pain medications. However, N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide also has limitations, as its potential for causing adverse effects and addiction make it unsuitable for use in humans.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide. One area of interest is the development of new pain medications that are more effective and less addictive than current opioids. Additionally, researchers are exploring the use of N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide in the treatment of opioid addiction, as it may be able to reduce withdrawal symptoms and cravings. Finally, further studies are needed to better understand the biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide and its potential for causing adverse effects.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a catalytic hydrogenation reaction to yield 2,4-dimethoxyphenethylamine. The final step involves the reaction of 2,4-dimethoxyphenethylamine with 3,5-dimethylpiperidin-1-ylpropanoyl chloride to form N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has been extensively studied for its potential use as an analgesic in the treatment of pain. Its potency and selectivity for the mu-opioid receptor make it a promising candidate for the development of new pain medications. Additionally, N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has been studied for its potential use in the treatment of opioid addiction, as it may be able to reduce withdrawal symptoms and cravings.

properties

Product Name

N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

InChI

InChI=1S/C18H28N2O3/c1-13-9-14(2)12-20(11-13)8-7-18(21)19-16-6-5-15(22-3)10-17(16)23-4/h5-6,10,13-14H,7-9,11-12H2,1-4H3,(H,19,21)

InChI Key

SWWAYZZLBLKRTF-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC)C

Canonical SMILES

CC1CC(CN(C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

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